

An In-depth Technical Guide to 4-chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-chloro-7-nitro-1H-indazole

Cat. No.: B1596061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-chloro-7-nitro-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations.

Chemical Identity and Nomenclature

4-chloro-7-nitro-1H-indazole is a substituted indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The presence of both a chloro and a nitro group on the benzene ring significantly influences its chemical reactivity and biological activity.

Identifier	Value
IUPAC Name	4-chloro-7-nitro-1H-indazole
CAS Number	316810-81-8[1]
Molecular Formula	C ₇ H ₄ ClN ₃ O ₂
Molecular Weight	197.58 g/mol
Canonical SMILES	C1=CC(=C2C(=C1Cl)NNC2)--INVALID-LINK-- [O-]

Synthesis of 4-chloro-7-nitro-1H-indazole

The synthesis of **4-chloro-7-nitro-1H-indazole** can be approached through a multi-step process, drawing from established methods for the preparation of substituted indazoles. A plausible and efficient synthetic route, adapted from methodologies reported for related compounds, is outlined below. This process begins with a substituted toluene and proceeds through nitration, reduction, and diazotization followed by cyclization.

A key strategy for synthesizing substituted indazoles involves the diazotization of appropriately substituted o-toluidines. For **4-chloro-7-nitro-1H-indazole**, a potential starting material would be a correspondingly substituted 2-methylaniline. A Chinese patent (CN107805221A) details a similar synthesis for 6-substituted-4-nitro-1H-indazoles, which serves as a valuable template for the synthesis of the 4-chloro-7-nitro isomer[2].

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-chloro-7-nitro-1H-indazole**.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Nitration of 1-chloro-4-methyl-2-nitrobenzene

- To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-chloro-4-methyl-2-nitrobenzene with constant stirring.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

- Pour the reaction mixture onto crushed ice, and the solid product, 1-chloro-4-methyl-2,5-dinitrobenzene, will precipitate.
- Filter the precipitate, wash with cold water until neutral, and dry.

Step 2: Selective Reduction of 1-chloro-4-methyl-2,5-dinitrobenzene

- Dissolve the dinitro compound in a suitable solvent such as ethanol.
- Prepare a solution of a selective reducing agent, for example, sodium sulfide (Na_2S) or ammonium polysulfide, in water.
- Add the reducing agent solution dropwise to the solution of the dinitro compound at a controlled temperature. The nitro group at the 5-position is sterically less hindered and more susceptible to reduction.
- After the addition, heat the mixture under reflux for several hours.
- Cool the reaction mixture and pour it into water. The product, 5-chloro-2-methyl-4-nitroaniline, will precipitate.
- Filter the solid, wash with water, and purify by recrystallization.

Step 3: Diazotization and Cyclization to form **4-chloro-7-nitro-1H-indazole**

- Dissolve 5-chloro-2-methyl-4-nitroaniline in glacial acetic acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO_2) in water, keeping the temperature below 5 °C.
- Stir the mixture at this temperature for a short period to ensure complete diazotization.
- Allow the reaction mixture to stand at room temperature for the cyclization to occur. This may take several hours to days.
- The product, **4-chloro-7-nitro-1H-indazole**, will precipitate from the solution.

- Filter the product, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

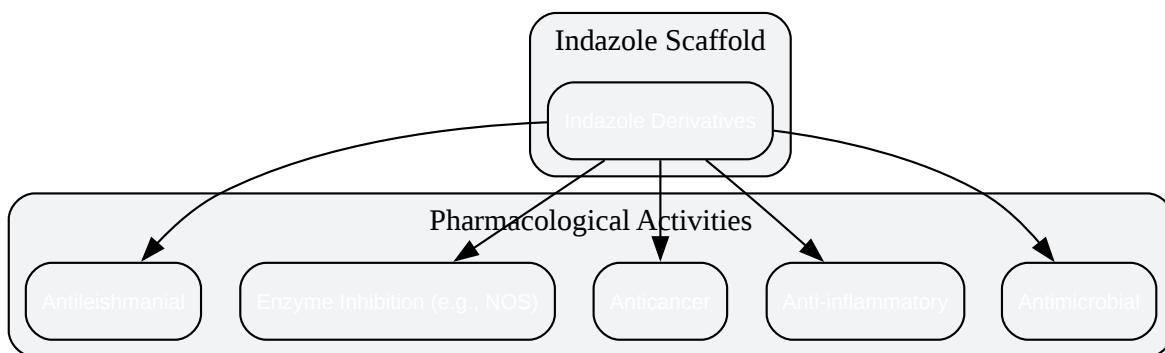
Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the physicochemical and spectroscopic properties of **4-chloro-7-nitro-1H-indazole** are not widely available in peer-reviewed literature. The following table summarizes available information and predicted properties.

Property	Value/Information
Appearance	Expected to be a crystalline solid.
Melting Point	Not reported in available literature.
Solubility	Expected to be soluble in organic solvents like DMSO and DMF.
¹ H NMR	Spectroscopic data not available in searched literature.
¹³ C NMR	Spectroscopic data not available in searched literature.
Mass Spectrometry	Spectroscopic data not available in searched literature.
Infrared Spectroscopy	Spectroscopic data not available in searched literature.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The introduction of chloro and nitro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.


Antileishmanial Activity

Research into the biological activity of related compounds provides strong rationale for investigating **4-chloro-7-nitro-1H-indazole** as a potential therapeutic agent. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and demonstrated promising antileishmanial activity[3]. These compounds were evaluated against different *Leishmania* species, and some derivatives exhibited significant inhibitory effects[3]. This suggests that the chloronitroindazole scaffold is a promising starting point for the development of new antileishmanial drugs.

Enzyme Inhibition

Nitroindazole derivatives are known to act as inhibitors of various enzymes. A prominent example is 7-nitroindazole, which is a known inhibitor of nitric oxide synthase (NOS). Given this precedent, it is plausible that **4-chloro-7-nitro-1H-indazole** could also exhibit inhibitory activity against NOS or other enzymes of therapeutic interest. The electron-withdrawing nature of the chloro and nitro groups can facilitate interactions with active sites of enzymes.

The general biological importance of the indazole nucleus is well-established, with derivatives showing anti-inflammatory, anticancer, and antimicrobial properties[4][5]. Therefore, **4-chloro-7-nitro-1H-indazole** represents a valuable candidate for screening in various biological assays to uncover its therapeutic potential.

[Click to download full resolution via product page](#)

Caption: Potential pharmacological activities of indazole derivatives.

Safety and Handling

4-chloro-7-nitro-1H-indazole should be handled with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.

- Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
 - Avoid contact with skin, eyes, and clothing.
 - Keep away from heat, sparks, and open flames.
 - Store in a tightly closed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier[1].

Conclusion

4-chloro-7-nitro-1H-indazole is a chemical compound with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data on its synthesis and biological properties are not yet abundant in the public domain, the known activities of related chloronitroindazoles provide a strong impetus for further investigation. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach to obtaining this compound for research purposes. Future studies are warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-chloro-7-nitro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596061#4-chloro-7-nitro-1h-indazole-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com